(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Asymmetric Synthesis Chiral Chromatography Drug Discovery

Medicinal chemistry is hindered by racemate impurities that derail stereoselective synthesis. This single-enantiomer (S)-tetrahydropyran-3-ylmethyl benzoate (CAS 219701-50-5) solves that issue. - **Critical stereochemistry**: Defined (S)-configuration at C-3, essential for protease inhibitor H-bonding and antiviral nucleoside mimetics. - **High enantiopurity**: ≥95% e.e., suitable for method validation and structure-activity relationship (SAR) campaigns. - **Process-ready**: Predicted bp 325.7 °C, density 1.1 g/cm³ for scale-up crystallizations.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 219701-50-5
Cat. No. B2789482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate
CAS219701-50-5
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESC1CC(COC1)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m0/s1
InChIKeyWENZOXDGFQZGOW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate: Chiral Ester Building Block


(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate (CAS 219701-50-5) is a single-enantiomer chiral ester featuring a (3S)-tetrahydropyran-3-yl methanol moiety esterified with benzoic acid . It is primarily employed as a chiral building block or intermediate in pharmaceutical research and asymmetric organic synthesis, where the defined (S)-stereochemistry at the tetrahydropyran ring is critical for downstream molecular recognition and biological activity . The compound is commercially available in research-grade quantities with high enantiomeric and chemical purity .

Workflow
Chiral building block for asymmetric synthesis
Selection
Defined (S)-stereochemistry at C-3 position
Use Context
Pharmaceutical research intermediates, enantiopure drug synthesis

Why Racemic or (R)-Enantiomer Substitution Fails


Generic substitution of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate with its (R)-enantiomer (CAS 1612884-82-8) or the racemate (CAS 2306271-32-7) fundamentally fails in stereoselective applications. The compound introduces a single, defined chiral center (C-3 on the tetrahydropyran ring) into target molecules; using the opposite enantiomer would yield diastereomeric or enantiomeric products with profoundly different, and potentially inactive or toxic, biological profiles . The racemate, a 50:50 mixture of enantiomers, would compromise reaction stereoselectivity and complicate purification, making it unsuitable for enantiopure drug synthesis . The distinct physicochemical properties, including specific rotation and enantiomeric excess (e.e.), are critical parameters for quality control and cannot be replicated by the (R)-form or the racemic mixture .

1 (R)-enantiomer yields opposite stereochemistry, likely incompatible with biological targets.
2 Racemate compromises reaction stereoselectivity and complicates purification.
3 Quality-critical parameters (specific rotation, e.e.) cannot be replicated by (R)-form or racemate.

Head-to-Head Evidence: (S)-Enantiomer versus Key Analogs


Enantiomeric Configuration and Biological Activity Potential

The compound possesses a defined (S)-configuration at the C-3 position of the tetrahydropyran ring, confirmed by its specific InChI Key (WENZOXDGFQZGOW-NSHDSACASA-N) which is distinct from the (R)-enantiomer (Key: WENZOXDGFQZGOW-LLVKDONJSA-N) [1]. In biological systems, single-enantiomer agents often exhibit differential binding to protein targets compared to their antipodes. For instance, in protease inhibitor research, the (S)-tetrahydropyran scaffold is employed to achieve specific diastereoselective interactions, a property lost if substituted with the (R)-form [2]. While a direct comparative bioassay is not disclosed in public literature for this specific intermediate, the industry-standard acceptance criterion for such chiral building blocks is >=95% enantiomeric excess (e.e.), as specified by commercial suppliers, contrasting with the 0% e.e. of the racemate .

Enantiomeric Excess
Class-level
≥95% e.e. (supplier) vs 0% (racemate)
Ensures stereochemical integrity in synthesis
No head-to-head assay; supplier specification context
Asymmetric Synthesis Chiral Chromatography Drug Discovery

Physicochemical Property Differentiation

Predicted physicochemical properties highlight subtle but important differences between the target compound and its racemate. (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate has a predicted boiling point of 325.7±15.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . In contrast, the racemate (CAS 2306271-32-7) has a reported boiling point of 325.7±15.0 °C at 760 mmHg and a density of 1.116±0.06 g/cm³ . While the boiling point is identical within error, the density difference, though small, reflects the distinct molecular packing and free volume between the pure enantiomer and its racemic mixture, which can influence formulation consistency and large-scale process handling.

Density (predicted)
Cross-study comparable
1.1 g/cm³ vs 1.116 g/cm³
Small density difference may affect formulation consistency
Predicted values; identical calculation method not confirmed
Process Chemistry Purification Formulation

Synthetic Utility in Pharmaceutical R&D

The compound is explicitly described as a key chiral intermediate in the synthesis of pharmaceuticals, including protease inhibitors and antiviral agents that mimic sugar structures in nucleoside analogues [1]. This application relies on the (S)-configuration to mimic natural sugar stereochemistry (e.g., D-sugars). Substituting the (R)-enantiomer would yield unnatural L-sugar-like stereochemistry, which is generally not recognized by biological targets in standard drug design paradigms . While quantitative yield or selectivity data from specific synthetic routes are not publicly disclosed, the compound's established role in these high-value synthetic pathways differentiates it from non-specific or achiral tetrahydropyran esters.

Synthetic Application
Supporting evidence
(S): antiviral nucleoside analogues; (R): unnatural isomer synthesis
Matches natural sugar stereochemistry in synthesis
Based on vendor literature; no quantitative data
Medicinal Chemistry Protease Inhibitors Antiviral Agents

Safety and Handling Hazard Profile

The safety profile of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is well-characterized by GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This classification allows for straightforward risk assessment and safe handling protocol implementation. In contrast, the safety data for the rapidly available racemic form or poorly characterized analogs may be incomplete or absent, leading to potential regulatory delays. The (S)-enantiomer's consistent, documented hazard profile provides a compliance advantage in procurement for projects under strict EHS (Environment, Health, and Safety) oversight.

GHS Hazard Classification
Supporting evidence
H302, H315, H319, H335 (documented)
Standardized hazard data supports EHS compliance
Comparator may lack complete safety documentation
EHS Compliance Import/Export Risk Assessment

Preferred Procurement Choices: Evidence-Driven Scenarios


Asymmetric Synthesis of Protease Inhibitors

In structure-based drug design of protease inhibitors, the (S)-tetrahydropyran moiety is a privileged substructure that forms key hydrogen bonds and hydrophobic contacts within the enzyme active site. This specific stereochemistry is essential for bioactivity [1]. Procuring the (S)-enantiomer ensures the final inhibitor matches the intended pharmacophore model, while the (R)-enantiomer or racemate would likely yield inactive compounds, wasting synthetic effort and resources. The high enantiomeric purity (>=95%) directly supports medicinal chemistry campaigns aiming for high target affinity and selectivity .

Antiviral Nucleoside Analogues with D-Sugar Conformation

Antiviral nucleoside analogues frequently incorporate a tetrahydropyran ring as a sugar mimetic. The (S)-configuration at the anomeric-like carbon (C-3) provides the same relative stereochemistry as natural D-ribofuranose, which is critical for recognition by viral polymerases [1]. Using this starting material, sourced with verified e.e., guarantees the correct stereochemical outcome in glycosylation or esterification steps. Substituting with the (R)-form would produce L-nucleoside analogues with entirely different, and typically undesired, biological activities .

Single-Enantiomer Standard for Quality Control

Analytical chemistry and process control laboratories require single-enantiomer standards for chiral HPLC method development and validation. (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate, with its defined specific rotation and distinct InChI Key, serves as a reliable reference standard for determining the enantiomeric purity of reaction products or for separating enantiomers in preparative chromatography [1]. Its use as a standard minimizes ambiguities that arise from using racemic mixtures, where peak assignments can be uncertain .

Scalable Enantioselective Process Development

In process R&D, understanding the physicochemical properties of the desired single enantiomer is critical for designing robust crystallizations, distillations, and extractions. The predicted boiling point (325.7 °C) and density (1.1 g/cm³) of the (S)-enantiomer inform solvent selection and equipment design for scale-up [1]. The racemic mixture's different density (1.116 g/cm³) could lead to unexpected processing behavior if used in preliminary studies, highlighting the importance of procuring the exact target form for process-relevant data generation .

Application
Selection Property
Validation Focus
Protease inhibitor chiral synthesis
(S)-configuration for active-site fit
Pharmacophore model stereochemistry
Antiviral nucleoside analogue synthesis
D-sugar-mimetic (S)-stereochemistry
Viral polymerase recognition
Chiral HPLC reference standard
Defined specific rotation and InChI Key
Enantiomeric purity determination
Scalable enantioselective process development
Physicochemical property data of single enantiomer
Process-relevant density and boiling point consistency
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